molecular formula C12H23BN B1646175 Dicyclohexylamine Borane CAS No. 131765-96-3

Dicyclohexylamine Borane

Cat. No.: B1646175
CAS No.: 131765-96-3
M. Wt: 192.13 g/mol
InChI Key: ZIGNYCHWQJCLGW-UHFFFAOYSA-N
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Description

Dicyclohexylamine borane is a chemical compound with the molecular formula C₁₂H₂₆BN. It is a complex of dicyclohexylamine and borane, often used as a reducing agent in organic synthesis. This compound is known for its stability and ease of handling compared to other borane complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexylamine borane can be synthesized by reacting dicyclohexylamine with borane. The reaction typically involves the use of borane-tetrahydrofuran (BH₃-THF) complex as the borane source. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The product is often purified by recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine borane primarily undergoes reduction reactions. It is used to reduce various functional groups, including aldehydes, ketones, and carboxylic acids. The compound can also participate in hydroboration reactions with alkenes and alkynes .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dicyclohexylamine borane is widely used in scientific research due to its versatility as a reducing agent. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stability and ease of handling. It provides a safer and more convenient alternative to other borane complexes, making it a preferred choice in many synthetic applications .

Properties

InChI

InChI=1S/C12H23N.B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h11-13H,1-10H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGNYCHWQJCLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131765-96-3
Record name Dicyclohexylamine Borane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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